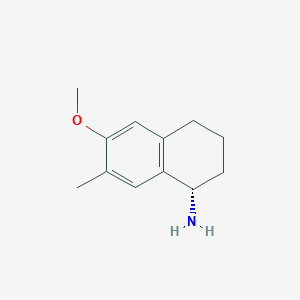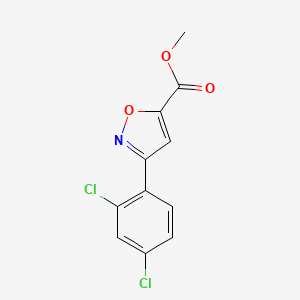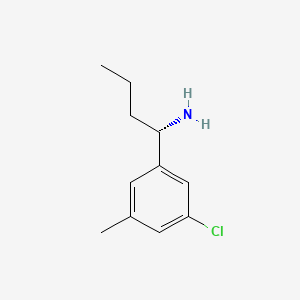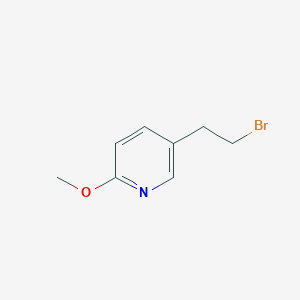
5-(2-Bromoethyl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromoethyl group attached to the pyridine ring at the 5-position and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 2-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 5-bromo-2-methoxypyridine. This intermediate is then reacted with ethylene bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromoethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoethyl)-2-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.
Materials Science: It is employed in the preparation of functional materials, including polymers and ligands for catalysis.
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethyl)-2-methoxypyridine depends on its application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group is particularly reactive, allowing it to interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects or toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethyl methyl ether: Similar in structure but lacks the pyridine ring.
5-Bromo-2-methoxypyridine: Lacks the ethyl group.
2-Methoxypyridine: Lacks both the bromo and ethyl groups.
Uniqueness
5-(2-Bromoethyl)-2-methoxypyridine is unique due to the combination of the bromoethyl and methoxy groups on the pyridine ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
214614-66-1 |
|---|---|
Molekularformel |
C8H10BrNO |
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
5-(2-bromoethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
HDMIQDOSXQQYBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
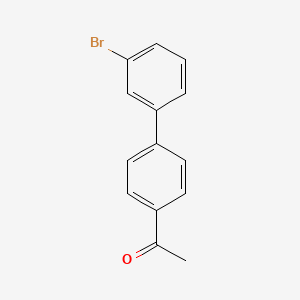
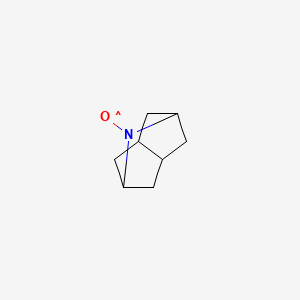

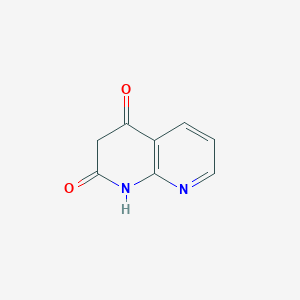
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)

